![molecular formula C16H25BN2O4 B1436660 (4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid CAS No. 1190095-10-3](/img/structure/B1436660.png)
(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid
Overview
Description
“(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid” is a compound with the CAS Number 1190095-10-3 . It has a molecular weight of 320.2 g/mol . The IUPAC name for this compound is 4-{[4-(tert-butoxycarbonyl)-1-piperazinyl]methyl}phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-10-8-18(9-11-19)12-13-4-6-14(7-5-13)17(21)22/h4-7,21-22H,8-12H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Periodontitis Treatment
4-(4-t-BOC-Piperazinomethyl)phenylboronic acid: has been utilized in the development of a reactive oxygen species (ROS)-responsive drug delivery system. This system, which structurally modifies hyaluronic acid with phenylboronic acid pinacol ester, encapsulates curcumin to form nanoparticles. These nanoparticles exhibit rapid release in ROS environments, which is crucial for treating periodontitis effectively .
Selective Enrichment of Cis-Diol Containing Molecules
The compound has been used to synthesize highly selective phenylboronic acid-functionalized organic polymers. These polymers display ultrahigh selectivity to cis-diol containing molecules, such as nucleosides and catechols, which is significant for applications in separation, sensing, imaging, diagnostics, and drug delivery .
Pharmaceutical Testing
As a high-quality reference standard, 4-(4-t-BOC-Piperazinomethyl)phenylboronic acid is essential for pharmaceutical testing to ensure accurate results. Its stability and reactivity make it an excellent candidate for testing the efficacy and safety of pharmaceutical compounds .
Boronate Affinity Materials (BAMs)
This compound is integral in the creation of BAMs, which are used for the pretreatment and selective enrichment of target molecules. This improves detection sensitivity and accuracy, particularly in complex biological samples where specific molecule isolation is required .
Drug Delivery Systems
The boronic acid moiety of the compound allows for the development of pH-responsive drug delivery systems. These systems can selectively release drugs in response to pH changes, which is particularly useful for targeted therapies .
Diagnostic Applications
Due to its selective binding properties, 4-(4-t-BOC-Piperazinomethyl)phenylboronic acid can be incorporated into diagnostic tools that require the identification and quantification of specific biomolecules, enhancing the precision of diagnostic assays .
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
[4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-10-8-18(9-11-19)12-13-4-6-14(7-5-13)17(21)22/h4-7,21-22H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIQWUMSXLZAIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655048 | |
Record name | (4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid | |
CAS RN |
1190095-10-3 | |
Record name | (4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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